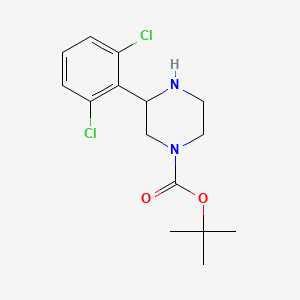

Tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dichlorophenyl substituent at the 3-position of the piperazine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) receptors, kinases, or antiviral agents .

Properties

Molecular Formula |

C15H20Cl2N2O2 |

|---|---|

Molecular Weight |

331.2 g/mol |

IUPAC Name |

tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3 |

InChI Key |

LICYJALSKLVVGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Boc-piperazine (tert-butyl piperazine-1-carboxylate)

A reliable method for preparing N-Boc-piperazine involves:

- Starting from diethanolamine, chlorination with thionyl chloride to form bis(2-chloroethyl)amine

- Reaction of bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc anhydride) to form bis(2-chloroethyl) carbamic acid tert-butyl ester

- Cyclization of this intermediate with aqueous ammonia to yield N-Boc-piperazine

This method provides a robust and scalable approach to obtain the Boc-protected piperazine core.

Alkylation of N-Boc-piperazine with 2,6-dichlorophenyl electrophiles

The key step to introduce the 2,6-dichlorophenyl substituent involves nucleophilic substitution reactions using 2,6-dichlorobenzyl halides or chloromethyl derivatives. Typical reaction conditions include:

- Reacting tert-butyl piperazine-1-carboxylate with 1,3-dichloro-5-(chloromethyl)benzene or similar dichlorophenyl chloromethyl compounds

- Using potassium carbonate as a base in anhydrous solvents such as N,N-dimethylformamide or acetonitrile

- Stirring under inert atmosphere at ambient or elevated temperatures (20°C to 80°C) for 16 to 48 hours

Example data from experimental procedures:

These conditions favor the substitution of the chloromethyl group by the piperazine nitrogen, yielding the desired tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate.

Reductive amination approach

An alternative method involves reductive amination:

- Condensation of tert-butyl piperazine-1-carboxylate with 2,6-dichlorobenzaldehyde or related aldehydes

- Use of sodium triacetoxyborohydride as a reducing agent in dichloromethane with acetic acid as a catalyst

- Stirring at room temperature overnight

Chemical Reactions Analysis

Hydrolysis

The ester bond in tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is typical for piperazine derivatives and is often catalyzed by enzymes or chemical agents.

Table 1: Hydrolysis Conditions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | Aqueous HCl or H2SO4, heat | Piperazine-1-carboxylic acid |

| Basic Hydrolysis | NaOH or KOH, aqueous solution | Piperazine-1-carboxylic acid |

Deprotection

The tert-butyl ester group can be removed via deprotection. For example, treatment with 4 M methanolic HCl at room temperature cleaves the ester, yielding the free carboxylic acid (piperazine-1-carboxylic acid) .

Table 2: Deprotection Conditions

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| 4 M HCl/MeOH | Methanol | Room temperature | Overnight | Piperazine-1-carboxylic acid |

Coupling Reactions

In medicinal chemistry, this compound may participate in coupling reactions (e.g., with activated esters or carbamates) to form bioactive derivatives. For example, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for amide bond formation .

Table 4: Coupling Reaction Conditions

| Reagents | Solvent | Base | Temperature |

|---|---|---|---|

| HATU, DIPEA | DMF | — | Room temperature |

Oxidation and Reduction

While not explicitly detailed for this compound, piperazine derivatives generally undergo oxidation (e.g., with KMnO4 or CrO3) or reduction (e.g., with LiAlH4). These reactions could modify the dichlorophenyl group or the ester functionality.

Stability and Reactivity

The tert-butyl group provides steric hindrance, stabilizing the ester against premature hydrolysis. The dichlorophenyl moiety enhances lipophilicity, influencing reactivity in biological systems.

Scientific Research Applications

Tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

The position and number of chlorine atoms on the phenyl ring significantly influence electronic and steric properties:

Key Observations :

- 2,6-Dichloro Substitution : The target compound’s 2,6-dichloro configuration minimizes steric clashes in planar binding pockets (e.g., enzyme active sites) while maximizing halogen bonding interactions .

- 3,4-Dichloro vs.

- Methoxy Substitution : The methoxy group in the 4-chloro-3-methoxy analog introduces electron-donating effects, which may alter π-π stacking interactions in receptor binding .

Modifications on the Piperazine Core

The position and nature of substituents on the piperazine ring influence conformational flexibility and bioactivity:

Key Observations :

- 3-Substitution vs. 4-Substitution : Substitution at the 3-position (target compound) may confer distinct conformational preferences compared to 4-substituted analogs, influencing target engagement .

- Methyl Groups : Methyl-substituted analogs (e.g., cis-2,6-dimethyl) enhance lipophilicity but reduce hydrogen-bonding capacity, limiting aqueous solubility .

Functional Group Variations

Additional functional groups modulate reactivity and pharmacokinetics:

Key Observations :

- Boc Protection : The Boc group in the target compound facilitates stable storage and controlled deprotection during synthesis .

- Boronate Esters : Boron-containing analogs serve as cross-coupling intermediates but may pose stability challenges .

Pharmacological and Physicochemical Profiles

Biological Activity

Tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological applications, particularly in pharmacology. This article explores its biological activity, including antibacterial properties, interaction with neurotransmitter receptors, and potential therapeutic uses.

- Chemical Formula : C₉H₁₈Cl₂N₂O₂

- Molecular Weight : 186.25 g/mol

- CAS Number : 57260-71-6

- Synonyms : Tert-butyl piperazine-1-carboxylate

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. Notably, it has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems, particularly its interaction with dopamine receptors. It has been identified as a selective D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation . This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited significant cytotoxic activity against MDA-MB-231 breast cancer cells, with an IC₅₀ value of approximately 0.1 µM . The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.1 | Apoptosis induction |

| HeLa | 0.5 | Cell cycle arrest |

| A549 | 0.3 | Necrosis |

Case Study 1: Antibacterial Efficacy

A study conducted by Ambeed demonstrated the compound's effectiveness against drug-resistant bacterial strains. In a series of tests, it inhibited the growth of MRSA at concentrations that were significantly lower than traditional antibiotics .

Case Study 2: Neuropharmacological Assessment

Research published in ACS Publications characterized the compound's selective action on dopamine receptors. In vivo studies showed improved locomotor activity in rodent models treated with the compound, indicating its potential as a therapeutic agent for dopamine-related disorders .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

- Step 1 : Formation of the piperazine ring via nucleophilic substitution, using tert-butyl carbamate as a protecting group.

- Step 2 : Introduction of the 2,6-dichlorophenyl group via Suzuki-Miyaura coupling or Buchwald-Hartwig amination under inert atmosphere (e.g., N₂) .

- Critical conditions : Temperature control (e.g., 0°C for electrophilic substitutions), use of catalysts like Pd(PPh₃)₄ for cross-coupling, and anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis. Optimizing equivalents of boronic acid derivatives and base (e.g., Na₂CO₃) improves yields .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., splitting patterns for piperazine protons at δ 3.2–3.8 ppm) and substituent positions .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 387.1) and purity (>95% by HPLC) .

- X-ray diffraction : Resolves crystal packing and stereochemistry (e.g., triclinic system with P1 space group, unit cell parameters a = 6.057 Å, b = 12.005 Å) .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

- Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for regioselective substitutions .

- Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., dopamine receptors) by simulating interactions with active sites .

- Solvent effects : COSMO-RS models optimize solvent selection for reactions (e.g., THF vs. DMF) based on solvation free energy .

Q. What strategies resolve contradictions in spectroscopic data between studies?

- Variable temperature NMR : Distinguishes dynamic effects (e.g., rotamers) from structural isomers .

- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in NOESY or COSY assignments .

- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies coupling patterns in crowded spectral regions .

Q. How are reaction by-products minimized during piperazine functionalization?

- Protecting group strategy : Use of tert-butyloxycarbonyl (Boc) prevents undesired N-alkylation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h), limiting decomposition .

- Workup optimization : Acid-base extraction removes unreacted boronic acids, while silica gel chromatography isolates pure Boc-protected intermediates .

Q. What methodologies confirm the compound’s bioactivity in pharmacological studies?

Q. How are regioselectivity challenges addressed during electrophilic substitutions on the piperazine ring?

Q. What crystallographic parameters are critical for structure-property relationship (SPR) studies?

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.